molecular formula C14H16N2O3 B5136378 N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide

N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide

Cat. No.: B5136378
M. Wt: 260.29 g/mol
InChI Key: UWYTYVSPQBYBQP-UHFFFAOYSA-N
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Description

N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide, also known as CHH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of hydrazides and has been studied extensively for its pharmacological activities.

Mechanism of Action

The mechanism of action of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and molecular targets. For example, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p38 MAPK pathway, which plays a role in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to improve cognitive function by enhancing memory and learning abilities.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide. One potential area of research is the development of this compound analogs with improved solubility and pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Furthermore, the therapeutic potential of this compound in various diseases should be explored in more detail, including its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic properties. It has been studied extensively for its pharmacological activities, including its anticancer, anti-inflammatory, and neuroprotective effects. Although there are some limitations to its use in laboratory experiments, this compound has several advantages, including its ease of synthesis and low toxicity. Further research is needed to fully understand the mechanism of action of this compound and its therapeutic potential in various diseases.

Synthesis Methods

The synthesis of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide involves the reaction of 2-hydroxybenzohydrazide with cyclohex-3-en-1-carbonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 202-204°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been studied for its neuroprotective effects by reducing oxidative stress and improving cognitive function.

Properties

IUPAC Name

N'-(cyclohex-3-ene-1-carbonyl)-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-12-9-5-4-8-11(12)14(19)16-15-13(18)10-6-2-1-3-7-10/h1-2,4-5,8-10,17H,3,6-7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYTYVSPQBYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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